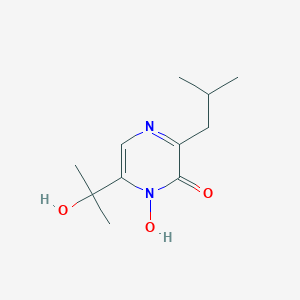
Mutaaspergillic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mutaaspergillic acid is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Mutaaspergillic acid exhibits notable anticancer properties. In a study evaluating its cytotoxic effects against various cancer cell lines, it demonstrated potent activity against colorectal carcinoma (HCT-116) with an IC50 value of 1.5 µg/mL. Other tested cell lines, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer), showed moderate activity with IC50 values ranging from 10 to 35 µg/mL .
Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.5 |
| MCF-7 | 10-35 |
| HepG2 | ≥50 |
Antimicrobial Properties
This compound has been studied for its antimicrobial effects against various pathogens. Its hydroxamic acid structure contributes to its ability to inhibit bacterial growth, making it a potential candidate for developing new antibiotics amid rising antimicrobial resistance .
Pest Control
The compound has shown promise as a natural pesticide due to its antifungal properties. Research indicates that this compound can inhibit the growth of specific plant pathogens, thereby enhancing crop protection without the adverse effects associated with synthetic pesticides .
Table 2: Antifungal Activity of this compound Against Plant Pathogens
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Fusarium oxysporum | 15 |
| Botrytis cinerea | 12 |
| Rhizoctonia solani | 10 |
Enzyme Production
This compound is involved in the production of enzymes through fermentation processes using Aspergillus species. These enzymes have applications in food processing, biofuel production, and waste management .
Bioremediation
The compound's ability to chelate metal ions suggests its potential use in bioremediation strategies aimed at detoxifying heavy metal-contaminated environments .
Case Study 1: Anticancer Research
A study conducted on the antiproliferative effects of this compound revealed its selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for future cancer treatments .
Case Study 2: Agricultural Field Trials
Field trials assessing the efficacy of this compound as a biopesticide showed significant reductions in fungal infections in crops, leading to improved yield and quality of produce compared to untreated controls .
Analyse Chemischer Reaktionen
Bromination and Formation of 2,5-Diketopiperazine
Mutaaspergillic acid undergoes bromination to form a monobromo intermediate (C₁₁H₁₇BrN₂O₃, m.p. 113°C), which is subsequently converted into a 2,5-diketopiperazine compound (C₁₁H₂₀N₂O₂) . This reaction pathway confirms the presence of reactive sites susceptible to electrophilic substitution.
Acid Hydrolysis to Amino Acids
Hydrolysis of the 2,5-diketopiperazine derivative (V) with concentrated hydrochloric acid yields leucine and valine , confirming the presence of isobutyl and isopropyl side chains in this compound’s structure .
| Hydrolysis Conditions | Products | Structural Implications |
|---|---|---|
| 6M HCl, reflux | Leucine, Valine | Side chains: isobutyl (C₄H₉), isopropyl (C₃H₇) |
Acetylation of Hydroxyl Groups
The compound contains one hydroxyl group, as evidenced by its conversion to a monoacetyl derivative (m.p. 111°C) upon reaction with acetic anhydride . This reaction highlights the nucleophilic character of the hydroxyl group.
| Reaction | Reagents | Product |
|---|---|---|
| Acetylation | Acetic anhydride | Monoacetyl derivative |
Metal Complexation
This compound forms stable complexes with metals, including a distinctive emerald-green cupric salt (m.p. 231°C) and a positive ferric chloride test, indicative of hydroxamic acid’s ability to chelate metal ions .
| Metal Salt Formation | Observations | Significance |
|---|---|---|
| Cu²⁺ complex | Emerald green color, m.p. 231°C | Confirms N-hydroxy group |
| Fe³⁺ complex | Positive FeCl₃ reaction (color change) | Supports hydroxamate structure |
Spectroscopic and Analytical Data
Key analytical findings underpinning its reactivity include:
-
UV-Vis Spectra : Absorption maxima at 242 nm (ε = 5,140) and 335 nm (ε = 8,571) in methanol, consistent with conjugated π-systems in hydroxamic acids .
-
Infrared Spectroscopy : A C–O stretching band at 1,120 cm⁻¹, characteristic of tertiary alcohol branching near the hydroxamate group .
-
Elemental Analysis : Found C 57.67%, H 8.44%, N 12.25%, O 21.64% (matches C₁₁H₁₈N₂O₃) .
Eigenschaften
CAS-Nummer |
15272-17-0 |
|---|---|
Molekularformel |
C11H18N2O3 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-hydroxy-6-(2-hydroxypropan-2-yl)-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-7(2)5-8-10(14)13(16)9(6-12-8)11(3,4)15/h6-7,15-16H,5H2,1-4H3 |
InChI-Schlüssel |
LLLBVGMYOBFXHJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC=C(N(C1=O)O)C(C)(C)O |
Kanonische SMILES |
CC(C)CC1=NC=C(N(C1=O)O)C(C)(C)O |
Key on ui other cas no. |
15272-17-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















